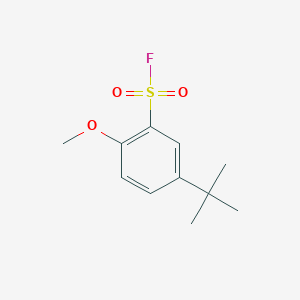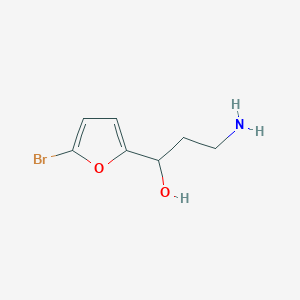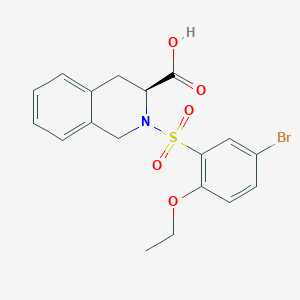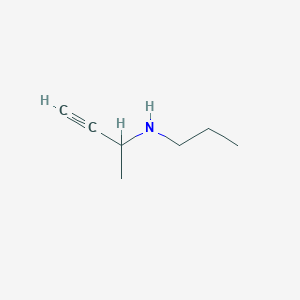
(But-3-yn-2-yl)(propyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(But-3-yn-2-yl)(propyl)amine is an organic compound with the molecular formula C₇H₁₃N. It is a member of the amine family, characterized by the presence of a nitrogen atom bonded to alkyl or aryl groups. This compound is of interest due to its unique structure, which includes both a propyl group and a but-3-yn-2-yl group attached to the nitrogen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (But-3-yn-2-yl)(propyl)amine can be achieved through various methods. One common approach involves the reaction of propargylamine with propyl halides under basic conditions. This method typically requires a solvent such as ethanol and a base like potassium carbonate to facilitate the nucleophilic substitution reaction.
Another method involves the reductive amination of but-3-yn-2-one with propylamine in the presence of a reducing agent such as sodium borohydride. This reaction is typically carried out in an inert atmosphere to prevent oxidation of the reactants.
Industrial Production Methods
On an industrial scale, this compound can be produced using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts, such as palladium or copper, can also enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
(But-3-yn-2-yl)(propyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the triple bond in the but-3-yn-2-yl group to a double or single bond, forming alkenes or alkanes.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are frequently used.
Substitution: Halogenated compounds like alkyl halides and acyl chlorides are typical reagents for substitution reactions.
Major Products
The major products formed from these reactions include alkenes, alkanes, oximes, nitriles, and various substituted amines, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(But-3-yn-2-yl)(propyl)amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurodegenerative diseases and cancer.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of (But-3-yn-2-yl)(propyl)amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters, thereby affecting neurotransmitter levels in the brain.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propargylamine: Similar in structure but lacks the propyl group.
Propylamine: Similar in structure but lacks the but-3-yn-2-yl group.
But-3-yn-2-amine: Similar in structure but lacks the propyl group.
Uniqueness
(But-3-yn-2-yl)(propyl)amine is unique due to the presence of both a propyl group and a but-3-yn-2-yl group attached to the nitrogen atom
Propriétés
Formule moléculaire |
C7H13N |
|---|---|
Poids moléculaire |
111.18 g/mol |
Nom IUPAC |
N-propylbut-3-yn-2-amine |
InChI |
InChI=1S/C7H13N/c1-4-6-8-7(3)5-2/h2,7-8H,4,6H2,1,3H3 |
Clé InChI |
BEZJWQPWQUCIIS-UHFFFAOYSA-N |
SMILES canonique |
CCCNC(C)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



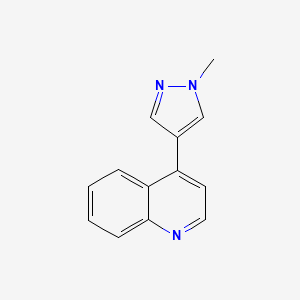
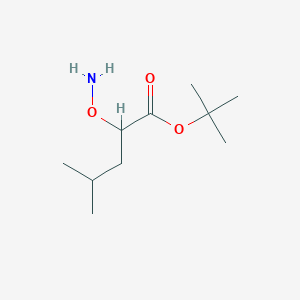

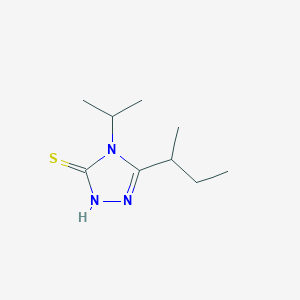
![1-[2-(Hydroxymethyl)-7-azabicyclo[2.2.1]heptan-7-yl]propan-1-one](/img/structure/B13157263.png)
![({[2-(Chloromethyl)pent-4-en-1-yl]oxy}methyl)benzene](/img/structure/B13157269.png)
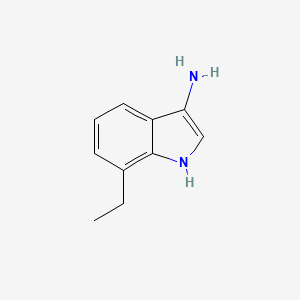
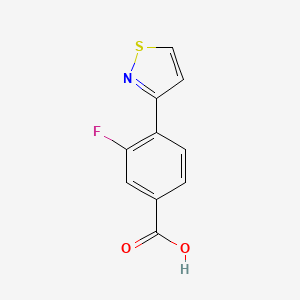
![1-Cyclopropyl-1H-imidazo[4,5-c]pyridine-2-thiol](/img/structure/B13157280.png)

